molecular formula C6H14ClNO B7828133 3-Ethylmorpholine hydrochloride

3-Ethylmorpholine hydrochloride

Cat. No.: B7828133
M. Wt: 151.63 g/mol
InChI Key: ORJPOPZYIIQVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylmorpholine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Conversion in Organic Chemistry

3-Ethylmorpholine hydrochloride is utilized in organic synthesis, specifically in the conversion of tertiary amines into [2(-dialkylamino)vinyl]triphenylphosphonium salts. This process is significant for the creation of crystalline tetraphenylborates, highlighting its role in chemical transformations and compound development (Vorbrüggen & Krolikiewicz, 1993).

2. Geroprotector Research

Research on aging patterns has explored the use of related compounds such as 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride as geroprotectors. These substances are studied for their potential to retard aging and increase lifespan in certain mice models, which can be related to the structural or functional aspects of this compound (Emanuel & Obukhova, 1978).

3. Pharmacological Research Tools

Compounds structurally similar to this compound, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, have been identified as nonpeptidic agonists of specific receptors. These compounds serve as valuable pharmacological research tools and potential drug leads due to their selectivity and drug-like properties (Croston et al., 2002).

4. Thermochemical Studies

Thermochemical studies on N-methylmorpholine and N-ethylmorpholine provide insight into the energetic effects of alkyl groups on the morpholine structure. This research is crucial for understanding the impacts of molecular modifications, which can extend to compounds like this compound (Freitas et al., 2017).

5. Antibiotic Activity Studies

Studies on the antibiotic activity of selenomorpholine compounds, which share structural similarities with this compound, provide insights into their effects on bacterial growth. Such research is essential in developing new antibacterial agents and understanding the mechanisms of action (Li et al., 2010).

Properties

IUPAC Name

3-ethylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-6-5-8-4-3-7-6;/h6-7H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJPOPZYIIQVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625021
Record name 3-Ethylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55265-24-2
Record name 3-Ethylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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